

Comparative Pharmacokinetic Profiling of 5-Alkylimidazo[1,2-a]pyridines

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Compound of Interest

Compound Name: 5-Isopropylimidazo[1,2-A]pyridine

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A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of a promising class of therapeutic agents.

This guide provides a comparative analysis of the pharmacokinetic profiles of several 5-alkylimidazo[1,2-a]pyridine derivatives, a chemical scaffold of significant interest in medicinal chemistry due to its broad therapeutic potential. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, facilitating the selection and development of candidates with optimal pharmacokinetic characteristics. For a comprehensive comparison, the profiles of selected 5-alkylimidazo[1,2-a]pyridines are presented alongside relevant comparator compounds, including the well-established imidazopyridine drug, zolpidem, and the antitubercular agent, delamanid.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for selected 5-alkylimidazo[1,2-a]pyridines and comparator compounds, providing a clear and objective comparison of their in vivo behavior.



Comp ound	Animal Model	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/ mL)	Half- life (t½) (h)	Bioava ilabilit y (%)
Compo und 13	Mouse	3 (IV)	IV	-	-	1240	1.8	-
Mouse	3 (PO)	РО	120	4.0	734	2.5	59.2	
Compo und 18	Mouse	3 (IV)	IV	-	-	12400	10.1	-
Mouse	3 (PO)	РО	370	8.0	3850	13.2	31.1	
Volitinib	Mouse	15	РО	~1500	~2	~6000	2.5	27.2
Zolpide m	Rat	2.63	РО	~2341	0.5	1742	~1.3- 1.5	~70
Delama nid	Mouse	10	РО	270	4	2910	4.9	-

Experimental Protocols

The data presented in this guide were obtained from in vivo pharmacokinetic studies. The general methodologies employed in these studies are outlined below. For specific details, researchers are encouraged to consult the cited literature.

In Vivo Pharmacokinetic Study in Mice (for Compounds 13 and 18)

- Animals: Male CD-1 mice were used for the pharmacokinetic studies.
- Dosing: For intravenous (IV) administration, compounds were formulated in a mixture of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% saline and administered at a dose of 3 mg/kg. For oral (PO) administration, compounds were formulated in 0.5% methylcellulose and 0.1% Tween 80 in water and administered by gavage at a dose of 3 mg/kg.
- Sample Collection: Blood samples were collected at various time points post-administration.

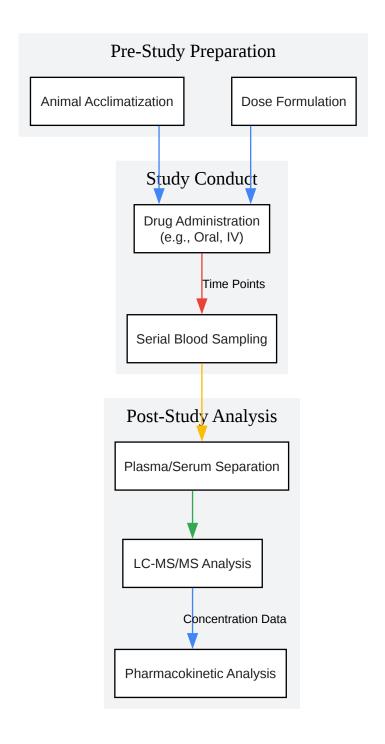


- Analysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

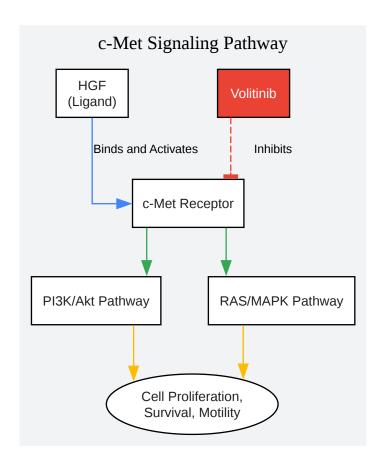
In Vivo Pharmacokinetic Study (General Protocol)

A typical workflow for an in vivo pharmacokinetic study is depicted in the diagram below. This process involves several key stages, from animal preparation and drug administration to sample collection, bioanalysis, and data interpretation.









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